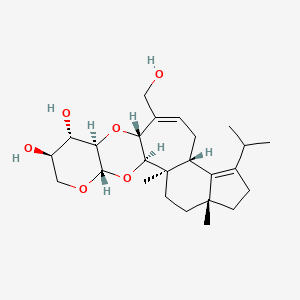

Erinacine C

Description

This compound is a natural product found in Hericium erinaceus with data available.

Properties

Molecular Formula |

C25H38O6 |

|---|---|

Molecular Weight |

434.6 g/mol |

IUPAC Name |

(1R,2R,5R,10R,14R,16R,17S,18R,21S)-13-(hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol |

InChI |

InChI=1S/C25H38O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,13,16-17,19-23,26-28H,6-12H2,1-4H3/t16-,17-,19+,20-,21-,22+,23+,24-,25-/m1/s1 |

InChI Key |

DMPGFSQMXITJPT-ZCKYJUNOSA-N |

Isomeric SMILES |

CC(C)C1=C2[C@H]3CC=C([C@@H]4[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]5[C@H](O4)[C@H]([C@@H](CO5)O)O)CO |

Canonical SMILES |

CC(C)C1=C2C3CC=C(C4C(C3(CCC2(CC1)C)C)OC5C(O4)C(C(CO5)O)O)CO |

Synonyms |

erinacine C |

Origin of Product |

United States |

Foundational & Exploratory

Erinacine C from Hericium erinaceus: A Technical Guide to its Discovery, Neurotrophic Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erinacine C, a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus, has emerged as a compound of significant interest in the field of neuroscience. Its potent ability to stimulate the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) underpins its promising neurotrophic and neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, chemical characteristics, and biological activities of this compound. It details the key signaling pathways modulated by this compound, presents quantitative data from pivotal studies, and outlines the experimental protocols for its isolation and biological evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics for neurodegenerative diseases.

Introduction

Hericium erinaceus, commonly known as Lion's Mane mushroom, has a long history of use in traditional medicine for its cognitive-enhancing and neuroprotective benefits. Scientific investigations have led to the identification of several bioactive compounds, among which the erinacines, particularly this compound, have garnered substantial attention. This compound is a small molecule capable of crossing the blood-brain barrier, a critical attribute for a centrally acting therapeutic agent. Its primary mechanism of action involves the induction of neurotrophic factors, which are essential for neuronal survival, growth, and differentiation. This guide delves into the technical aspects of this compound, providing a foundation for further research and development.

Discovery and Chemical Properties

This compound was first isolated from the cultured mycelia of Hericium erinaceus. It belongs to the cyathane class of diterpenoids, characterized by a unique 5-6-7 tricyclic carbon skeleton.

Chemical Structure:

-

Chemical Formula: C₂₅H₃₈O₆[1]

-

Molar Mass: 434.57 g/mol

-

Class: Cyathane Diterpenoid

The biosynthesis of this compound is understood to originate from Erinacine Q, highlighting a complex metabolic pathway within the fungus.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its neurotrophic and neuroprotective effects being the most extensively studied.

Neurotrophic Effects

The cornerstone of this compound's therapeutic potential lies in its ability to stimulate the synthesis of NGF and BDNF in astrocytes.[2] These neurotrophins are crucial for:

-

Neuronal Survival: Promoting the health and longevity of neurons.

-

Neurite Outgrowth: Stimulating the growth of axons and dendrites, essential for forming synaptic connections.

-

Synaptic Plasticity: Facilitating the strengthening or weakening of synapses, a key process in learning and memory.

The neurotrophic effects of this compound are primarily mediated through the activation of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF. This activation initiates downstream signaling cascades, including:

-

Phospholipase C-gamma (PLCγ) pathway

-

Phosphoinositide 3-kinase (PI3K)-Akt pathway

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway

Neuroprotective and Anti-inflammatory Effects

This compound demonstrates significant neuroprotective properties by mitigating cellular stress and inflammation. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4][5][6] Nrf2 is a master regulator of the antioxidant response, and its activation by this compound leads to the upregulation of several antioxidant and detoxifying enzymes, including:

-

Catalase (CAT)

-

Superoxide Dismutase (SOD)

-

Thioredoxin Reductase (TrxR)

-

Heme Oxygenase-1 (HO-1)[7]

Furthermore, this compound exerts potent anti-inflammatory effects, particularly in microglial cells, the resident immune cells of the central nervous system. It achieves this by:

-

Inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway: This reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[7]

-

Reducing nitric oxide (NO) production: High levels of NO are associated with neuroinflammation and neuronal damage.[7]

ETS-Dependent Transcription

Interestingly, this compound has also been shown to activate transcription from a consensus E26 transformation-specific (ETS) DNA binding site in astrocytic cells, a function that appears to be independent of its NGF-inducing activity.[2] This suggests that this compound may have pleiotropic effects on gene expression in the brain, contributing to its overall beneficial effects.

Quantitative Data

The following tables summarize the quantitative data from key studies on this compound, providing insights into its potency and efficacy in various experimental models.

Table 1: In Vitro Neurotrophic and Neuroprotective Effects of this compound

| Parameter Measured | Cell Line | This compound Concentration | Result | Reference |

| NGF Secretion | Mouse Astroglial Cells | 1.0 mM | 299.1 ± 59.6 pg/ml | [8] |

| Neurite Outgrowth (PC12 cells) | 1321N1 (conditioned media) | 5 µg/mL | 30.3 ± 3.3% differentiated cells | [4] |

| NGF mRNA Upregulation | 1321N1 Astrocytoma Cells | 5 µg/mL | 3.7 ± 0.7-fold increase | [4] |

| Activated Microglia Reduction | Mixed Glial Cultures (LPS-induced) | 0.5 - 1.0 µM | 44 - 46% decrease | [5] |

Table 2: In Vitro Anti-inflammatory Effects of this compound in BV2 Microglial Cells

| Parameter Measured | This compound Concentration | Result | Reference |

| Nitric Oxide (NO) Production | 0.1 - 2.5 µM | Concentration-dependent reduction | [9] |

| IL-6 Production (LPS-induced) | 2.5 µM | Significant reduction | [9] |

| TNF-α Production (LPS-induced) | 2.5 µM | Significant reduction | [9] |

| NF-κB Protein Expression | 2.5 µM | 70% decrease | [9] |

| p-IκBα Protein Expression | 2.5 µM | 39% decrease | [9] |

Table 3: In Vivo Neuroprotective Effects of this compound

| Animal Model | This compound Dosage | Parameter Measured | Result | Reference |

| Mild Traumatic Brain Injury (mTBI) Rats | 2 mg/kg (intraperitoneal) | Normal Neuron Count (Cortex) | ~37% increase | [5] |

| Mild Traumatic Brain Injury (mTBI) Rats | 2 mg/kg (intraperitoneal) | Activated Microglia (Cortex) | ~65% decrease | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of this compound.

Isolation and Purification of this compound from Hericium erinaceus Mycelia

-

Extraction: The dried and powdered mycelia of H. erinaceus are refluxed with 95% ethanol. The resulting ethanol solution is then concentrated under vacuum to yield a crude brown extract.[9]

-

Solvent Partitioning: The crude extract is partitioned between water and ethyl acetate (EtOAc) in a 1:1 ratio. The EtOAc layer, containing the less polar compounds including this compound, is collected.[9]

-

Silica Gel Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel. A gradient elution system, typically with n-hexane and EtOAc, is used to separate the compounds based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).[9]

-

Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.[9]

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC to obtain highly pure this compound. The purity is then confirmed by analytical HPLC and the structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

In Vitro NGF Induction Assay

-

Cell Culture: Human astrocytoma cells (e.g., 1321N1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: The astrocytoma cells are treated with various concentrations of this compound (e.g., 5 µg/mL) or a vehicle control (e.g., 0.5% ethanol) for a specified period (e.g., 48 hours).[4]

-

Conditioned Media Collection: The culture supernatant (conditioned media) is collected, as it will contain the secreted NGF.

-

PC12 Cell Differentiation Assay: Pheochromocytoma (PC12) cells, which differentiate into neuron-like cells in the presence of NGF, are cultured in RPMI-1640 medium. The collected conditioned media from the treated astrocytes is then added to the PC12 cells.[4]

-

Analysis: After a 48-hour incubation, the PC12 cells are examined under a microscope for neurite outgrowth. The percentage of differentiated cells and the length of the neurites are quantified as a measure of NGF activity.[4]

-

NGF Quantification (ELISA): The concentration of NGF in the conditioned media can be directly quantified using a commercially available NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

Neuroprotective Assay Against Oxidative Stress

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y or primary neurons) are cultured in appropriate media.

-

Pre-treatment: The cells are pre-treated with different concentrations of this compound for a specific duration (e.g., 24 hours).

-

Induction of Oxidative Stress: Oxidative stress is induced by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the culture medium.

-

Cell Viability Assay: After the incubation period with the neurotoxin, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by counting viable cells using a hemocytometer and Trypan Blue exclusion.

-

Analysis: The percentage of viable cells in the this compound-treated groups is compared to the control group (treated with the neurotoxin alone) to determine the neuroprotective effect.

Anti-inflammatory Assay in Microglial Cells

-

Cell Culture: BV2 microglial cells are cultured in DMEM.

-

Pre-treatment: The cells are pre-treated with various concentrations of this compound (e.g., 0.1-2.5 µM) for 1 hour.[9]

-

Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 500 ng/mL) to the culture medium for 24 hours.[9]

-

Analysis of Inflammatory Markers:

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using specific ELISA kits.[9]

-

Western Blot Analysis: The expression levels of key inflammatory signaling proteins such as NF-κB, p-IκBα, and iNOS in the cell lysates are determined by Western blotting.[9]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its neurotrophic activity.

Signaling Pathways

Caption: Signaling pathways of this compound.

Caption: Workflow for NGF induction assay.

Conclusion and Future Directions

This compound stands out as a promising natural compound with significant potential for the development of novel therapies for neurodegenerative disorders. Its multifaceted mechanism of action, encompassing neurotrophin induction, neuroprotection through antioxidant pathways, and anti-inflammatory effects, makes it a compelling candidate for further investigation. Future research should focus on optimizing its extraction and synthesis, conducting more extensive preclinical studies in various disease models, and ultimately, evaluating its safety and efficacy in human clinical trials. The detailed information provided in this technical guide aims to facilitate and inspire such endeavors, paving the way for the therapeutic application of this remarkable molecule from Hericium erinaceus.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. magistralbr.caldic.com [magistralbr.caldic.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of Erinacine C

Audience: Researchers, scientists, and drug development professionals.

Abstract: Erinacine C, a cyathane diterpenoid produced by the mycelium of the medicinal mushroom Hericium erinaceus, has garnered significant attention for its potent neurotrophic activities, particularly its ability to stimulate Nerve Growth Factor (NGF) synthesis.[1][2][3] Understanding its biosynthetic pathway is crucial for optimizing production, enabling metabolic engineering, and facilitating the development of novel therapeutics for neurodegenerative diseases. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, the corresponding genetic framework, quantitative production data, and relevant experimental methodologies.

Overview of the Erinacine Biosynthesis Pathway

This compound belongs to the cyathane diterpenoid family, characterized by a unique 5-6-7 tricyclic carbon skeleton.[4][5] The biosynthesis originates from the general terpenoid pathway, starting with Geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of enzymatic modifications including cyclization, oxidation, and glycosylation. The pathway is governed by a set of enzymes encoded by the Eri gene cluster found in H. erinaceus.[6][7] A pivotal sequence in the pathway leads from the precursor Erinacine Q to Erinacine P, which is then converted to Erinacine B, the direct precursor of this compound.[1][2][8][9][10][11]

References

- 1. cybermedlife.eu [cybermedlife.eu]

- 2. Erinacine Q, a new erinacine from Hericium erinaceum, and its biosynthetic route to this compound in the basidiomycete - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure Diversity, Synthesis, and Biological Activity of Cyathane Diterpenoids in Higher Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reconstitution of biosynthetic pathway for mushroom-derived cyathane diterpenes in yeast and generation of new “non-natural” analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of erinacines. The organization of the Eri gene cluster from H. erinaceus (A). Proposed biosynthetic pathway of erinacines (B). Synteny analysis of erinacines BGCs identified or predicted in different species of the Hericium (C). [cjnmcpu.com]

- 8. Influences of substrate and tissue type on erinacine production and biosynthetic gene expression in Hericium erinaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of Erinacine C in Neurons

Introduction: this compound, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant attention within the scientific community for its potent neuroprotective and neurotrophic properties.[1][2] Unlike direct-acting neurotrophic factors, this compound primarily exerts its influence through indirect mechanisms, modulating glial cell activity to create a more favorable environment for neuronal survival, growth, and function. This technical guide synthesizes current research to provide a detailed overview of its core mechanisms of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Mechanisms of Action

The neuroprotective effects of this compound are multifaceted, involving a coordinated interplay of anti-inflammatory, antioxidant, and neurotrophin-inducing pathways. The primary modes of action are not mutually exclusive and often converge to promote neuronal health.

Indirect Neurotrophic Effects via Glial Cell Modulation

A primary mechanism of this compound is its ability to stimulate astrocytes, a type of glial cell, to produce and secrete key neurotrophins, namely Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[3][4] These secreted factors then act on neighboring neurons in a paracrine fashion.[3]

-

NGF and BDNF Induction: In cultured astrocytoma cells (1321N1), this compound has been shown to significantly upregulate the expression of both NGF and BDNF.[3] This conditioned medium, rich in glial-derived neurotrophins, can induce the differentiation of neuronal-like cells, such as PC12 cells.[3]

-

TrkA Receptor-Mediated Signaling: The NGF secreted by astrocytes binds to the high-affinity TrkA receptor on neurons.[3] This binding event triggers the autophosphorylation of the receptor and initiates several downstream signaling cascades crucial for neuronal survival and neurite outgrowth.[3][5] These pathways include:

The induction of neurotrophin expression by this compound does not occur directly in neuronal cells but is mediated by astrocytic cells.[3]

Anti-Neuroinflammatory Action

Neuroinflammation, often mediated by activated microglial cells, is a key contributor to neurodegenerative diseases.[2] this compound exhibits potent anti-inflammatory effects by suppressing the activation of microglia and reducing the production of pro-inflammatory mediators.[1][2]

-

Inhibition of Pro-inflammatory Cytokines and Mediators: In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound significantly reduces the levels of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2] It also downregulates the expression of inducible nitric oxide synthase (iNOS).[1][5][6]

-

Downregulation of the NF-κB Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation. This compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[1][2] This action sequesters NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating the transcription of pro-inflammatory genes.[1]

Activation of Antioxidant and Pro-survival Pathways

Oxidative stress is a major factor in neuronal damage. This compound enhances the cellular antioxidant defense system primarily through the activation of the Nrf2 pathway.[6][7][8]

-

Nrf2/HO-1 Pathway Activation: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1).[1] this compound has been shown to inhibit Keap1, leading to the release and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of genes encoding antioxidant enzymes.[9]

-

Upregulation of Antioxidant Enzymes: This Nrf2 activation leads to the enhanced expression of crucial antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and thioredoxin reductase (TrxR).[1][6][8][9] This bolstered antioxidant capacity helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[9] This effect has been observed in various models, including traumatic brain injury and neuroinflammation.[5][9]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various preclinical studies.

Table 1: Effects of this compound on Neurotrophin Synthesis

| Parameter | Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| NGF Secretion | Mouse Astroglial Cells | 1.0 mM | 299.1 ± 59.6 pg/ml | [10][11] |

| ETS-dependent Transcription | 1321N1 Astrocytoma | 5 µg/mL | ~2.7-fold increase after 24h |[3] |

Table 2: Anti-inflammatory Effects of this compound

| Parameter | Cell Model | Treatment | Effect | Reference |

|---|---|---|---|---|

| NO Production | LPS-induced BV2 cells | Varies | Dose-dependent reduction | [1][2] |

| IL-6 Levels | LPS-induced BV2 cells | Varies | Dose-dependent reduction | [1][2] |

| TNF-α Levels | LPS-induced BV2 cells | Varies | Dose-dependent reduction | [1][2] |

| iNOS Protein | LPS-induced BV2 cells | Varies | Dose-dependent reduction |[1][2] |

Table 3: Effects of this compound on Antioxidant Pathways

| Parameter | Cell Model | Treatment | Effect | Reference |

|---|---|---|---|---|

| Nrf2 Expression | LPS-treated mixed glia | This compound | Increased expression | [9] |

| BDNF Gene Expression | LPS-treated mixed glia | This compound | ~40% increase | [9] |

| CAT Gene Expression | LPS-treated mixed glia | This compound | ~80% increase | [9] |

| TrxR Gene Expression | LPS-treated mixed glia | This compound | ~80% increase | [9] |

| SOD Gene Expression | LPS-treated mixed glia | this compound | ~45% increase |[9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for replication and further investigation.

Protocol 1: Assessment of Anti-Inflammatory Effects in Microglia

This protocol is based on studies investigating the effects of this compound on LPS-stimulated BV2 microglial cells.[1][2]

-

Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour). A vehicle control (e.g., DMSO) is run in parallel.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.

-

Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of iNOS, NF-κB, p-IκBα, and IκBα. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) system.

Protocol 2: Chromatin Immunoprecipitation (ChIP)-qPCR for Nrf2 Binding

This protocol is adapted from methodologies used to assess the binding of the Nrf2 transcription factor to the promoter regions of antioxidant genes.[9]

-

Cell Treatment: Primary mixed glial cells are treated with this compound or vehicle, followed by an inflammatory stimulus like LPS.

-

Cross-linking: Proteins are cross-linked to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. The reaction is quenched with glycine.

-

Cell Lysis and Sonication: Cells are harvested and lysed. The chromatin is then sheared into smaller fragments (200-1000 bp) using sonication.

-

Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose beads. A specific antibody against Nrf2 is then added to immunoprecipitate the Nrf2-DNA complexes overnight at 4°C. A non-specific IgG is used as a negative control.

-

Washing and Elution: The antibody-protein-DNA complexes are captured using protein A/G beads. The beads are washed with a series of low salt, high salt, and LiCl buffers to remove non-specific binding. The complexes are then eluted from the beads.

-

Reverse Cross-linking and DNA Purification: The protein-DNA cross-links are reversed by heating at 65°C in the presence of NaCl. Proteins are digested with proteinase K, and the DNA is purified using phenol/chloroform extraction or a DNA purification kit.

-

Quantitative PCR (qPCR): The purified DNA is used as a template for qPCR with primers designed to amplify the promoter regions of Nrf2 target genes (e.g., BDNF, CAT, SOD). The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the total input DNA.

Conclusion

This compound presents a compelling profile as a neuroprotective agent, operating through a sophisticated and indirect mechanism of action. Its ability to modulate glial cell behavior—stimulating astrocytes to produce neurotrophins while simultaneously pacifying inflammatory microglia—positions it as a unique therapeutic candidate. The core mechanisms involve the induction of NGF/BDNF, suppression of the NF-κB inflammatory pathway, and activation of the Nrf2 antioxidant response. This multi-pronged approach addresses key pathological features of neurodegenerative diseases, including loss of trophic support, chronic inflammation, and oxidative stress. The quantitative data and established protocols outlined in this guide provide a solid foundation for drug development professionals and researchers to further explore the therapeutic potential of this compound and its derivatives.

References

- 1. [PDF] Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS | Semantic Scholar [semanticscholar.org]

- 2. Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 7. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Inj… [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. Neurohealth Properties of Hericium erinaceus Mycelia Enriched with Erinacines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

The Neurotrophic Power of Erinacine C: A Deep Dive into NGF Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the compelling neurotrophic effects of Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus. The focus of this document is to provide an in-depth understanding of this compound's mechanism of action, specifically its role in the synthesis of Nerve Growth Factor (NGF), a critical protein for neuronal survival, development, and function. This guide offers a consolidation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows to support further research and drug development in the field of neurodegenerative diseases.

Data Presentation: Quantitative Effects of this compound on NGF Synthesis

The following tables summarize the quantitative data from various studies investigating the impact of this compound and related compounds on NGF production.

Table 1: Effect of Erinacines on NGF Secretion in Mouse Astroglial Cells

| Compound | Concentration | NGF Secretion (pg/mL) | Reference |

| Erinacine A | 1.0 mM | 250.1 ± 36.2 | [1][2] |

| Erinacine B | 1.0 mM | 129.7 ± 6.5 | [1][2] |

| This compound | 1.0 mM | 299.1 ± 59.6 | [1][2] |

| Epinephrine (Positive Control) | 1.0 mM | 69.2 ± 17.2 | [2] |

Table 2: Effect of this compound on NGF mRNA Expression in 1321N1 Astrocytoma Cells

| Treatment | Fold Upregulation of NGF mRNA (relative to control) | Incubation Time | Reference |

| This compound (5 µg/mL) | 17-fold | 48 hours | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of this compound's neurotrophic effects are provided below.

Cell Culture

-

1321N1 Human Astrocytoma Cells:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Subculturing: When cultures reach 70-80% confluence, they are split at a ratio of 1:2 to 1:6 using 0.25% trypsin-EDTA.

-

-

PC12 Pheochromocytoma Cells:

Quantification of NGF Secretion (ELISA)

-

Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of NGF in cell culture supernatants.

-

Protocol Outline:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for NGF and incubated overnight.[6]

-

Blocking: The plate is washed, and non-specific binding sites are blocked using a blocking buffer (e.g., 1% BSA in PBS).[6]

-

Sample Incubation: Cell culture supernatants (conditioned medium) from this compound-treated 1321N1 cells and standards are added to the wells and incubated.

-

Detection Antibody: After washing, a biotinylated detection antibody that binds to a different epitope on NGF is added.

-

Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.[6]

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.[6]

-

Measurement: The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader. The concentration of NGF is determined by comparison to a standard curve.[6]

-

Quantification of NGF mRNA (RT-qPCR)

-

Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the relative expression levels of NGF mRNA in 1321N1 cells.

-

Protocol Outline:

-

RNA Isolation: Total RNA is extracted from this compound-treated and control 1321N1 cells.[7]

-

cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[7]

-

qPCR: The cDNA is used as a template for qPCR with primers specific for NGF and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) or a probe-based assay.[7][8]

-

Data Analysis: The relative expression of NGF mRNA is calculated using the ΔΔCt method, where the expression level in treated cells is compared to that in control cells after normalization to the housekeeping gene.[9]

-

Neurite Outgrowth Assay in PC12 Cells

-

Principle: The neurotrophic activity of NGF secreted by this compound-treated astrocytes is assessed by observing the differentiation and neurite extension of PC12 cells.

-

Protocol Outline:

-

Cell Plating: PC12 cells are seeded onto plates coated with an attachment factor (e.g., poly-L-lysine or collagen).[5][10]

-

Treatment: The culture medium is replaced with conditioned medium from 1321N1 cells previously treated with this compound. Recombinant NGF is used as a positive control.[5]

-

Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for differentiation.[5]

-

Imaging and Analysis: The percentage of cells bearing neurites longer than the cell body diameter is quantified using microscopy. The total neurite length per cell can also be measured using image analysis software.[10][11]

-

Western Blotting for Phosphorylated Signaling Proteins (e.g., p-JNK)

-

Principle: Western blotting is used to detect the phosphorylation and subsequent activation of key signaling proteins, such as JNK, in response to this compound.

-

Protocol Outline:

-

Cell Lysis: this compound-treated 1321N1 cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[12]

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA or Bradford).[13]

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12][14]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[14]

-

Blocking: The membrane is blocked with a solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-JNK).[16]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.[16]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The total protein levels are also measured using an antibody against the non-phosphorylated form of the protein for normalization.[15]

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound stimulates NGF synthesis in astrocytes via the JNK pathway.

Caption: Workflow for assessing this compound-induced NGF synthesis and activity.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1321N1. Culture Collections [culturecollections.org.uk]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. photos.labwrench.com [photos.labwrench.com]

- 7. A comparative transcriptomic analysis of astrocytes differentiation from human neural progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reverse transcription and polymerase chain reaction technique for quantification of mRNA in primary astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for the purification and transcriptomic analysis of mouse astrocytes using GFAT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. jdc.jefferson.edu [jdc.jefferson.edu]

- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. researchgate.net [researchgate.net]

Technical Guide: Erinacine C and the Induction of Brain-Derived Neurotrophic Factor (BDNF)

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant scientific interest for its neurotrophic properties. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound induces the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, differentiation, and synaptic plasticity. We consolidate quantitative data from key studies, detail relevant experimental protocols, and present signaling pathways and workflows as specified visualizations. The primary focus is on the action of this compound in astrocytic cells, the subsequent signaling cascades in neuronal cells, and the potential therapeutic implications for neurodegenerative disorders.

Introduction

Neurotrophic factors are essential for the development, maintenance, and function of the nervous system. BDNF, in particular, plays a pivotal role in neurogenesis and synaptic plasticity, with its reduced expression being implicated in various neurological and psychiatric conditions.[1] Compounds capable of crossing the blood-brain barrier to stimulate endogenous BDNF synthesis are promising therapeutic candidates. This compound, a metabolite from Hericium erinaceus, has been identified as a potent inducer of both Nerve Growth Factor (NGF) and BDNF.[2] Unlike direct receptor agonists, this compound stimulates neurotrophin expression in non-neuronal glial cells, such as astrocytes, which in turn support neuronal health.[2] This guide explores the underlying signaling pathways and experimental validation of this mechanism.

Signaling Pathways for BDNF Induction

The induction of BDNF by this compound is an indirect process, primarily initiated in astrocytes. The secreted neurotrophins then act on neuronal cells to trigger downstream neuroprotective and regenerative pathways.

Astrocyte-Mediated Neurotrophin Synthesis

This compound acts on astrocytic cells to stimulate the transcription and synthesis of BDNF and NGF.[2] While the precise upstream receptor for this compound in astrocytes is not fully elucidated, its activity leads to the activation of several transcription factors. Studies have shown that this compound can induce transcriptional activation mediated by ETS (E26 transformation-specific) consensus binding sites, although this may occur independently of neurotrophin induction.[2] Further research suggests the involvement of stress-activated protein kinase pathways, such as JNK and p38 MAPK, which are known regulators of gene expression in response to cellular stimuli.[3][4]

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

The Anti-inflammatory Potential of Erinacine C in Microglial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, primarily mediated by activated microglial cells, is a key pathological feature of various neurodegenerative diseases. Erinacine C, a cyathane-type diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide provides an in-depth overview of the mechanisms underlying the anti-inflammatory effects of this compound in microglial cells. We summarize the quantitative data from key studies, detail the experimental protocols for assessing its activity, and visualize the core signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in maintaining neuronal health.[1][2][3] However, chronic activation of microglia in response to stimuli such as lipopolysaccharide (LPS) can lead to the excessive production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This sustained neuroinflammatory state is a key contributor to the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][2]

This compound, a secondary metabolite from the medicinal mushroom Hericium erinaceus, has been identified as a potent anti-inflammatory agent.[4][5][6] In vitro studies using the BV-2 microglial cell line have demonstrated its ability to mitigate the inflammatory response triggered by LPS.[4][5][6] This guide will delve into the quantitative effects, experimental methodologies, and the intricate signaling pathways modulated by this compound.

Quantitative Effects of this compound on Inflammatory Markers

The anti-inflammatory efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the dose-dependent effects of this compound on key inflammatory markers in LPS-stimulated BV-2 microglial cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production [5][7]

| This compound Concentration (µM) | Inhibition of NO Production (%) |

| 0.1 | Not significant |

| 0.5 | Not significant |

| 1.0 | Significant Inhibition |

| 2.5 | ~31% |

Data derived from studies on LPS-induced BV-2 cells.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion [5][7]

| This compound Concentration (µM) | Inhibition of IL-6 Secretion | Inhibition of TNF-α Secretion |

| 0.1 | Not significant | Not significant |

| 0.5 | Significant Inhibition | Not significant |

| 1.0 | Significant Inhibition | Significant Inhibition |

| 2.5 | Significant Inhibition | Significant Inhibition |

Qualitative representation of significant, concentration-dependent inhibition observed in LPS-stimulated BV-2 cells.

Table 3: Effect of this compound on Pro-inflammatory Protein Expression [2][7][8]

| This compound Concentration (µM) | Inhibition of iNOS Expression | Inhibition of NF-κB (p65) Expression | Inhibition of p-IκBα Expression |

| 0.1 | Not significant | Not significant | Not significant |

| 0.5 | Not significant | Not significant | Not significant |

| 1.0 | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| 2.5 | Significant Inhibition | Significant Inhibition | Significant Inhibition |

Summary of findings from Western blot analyses in LPS-treated BV-2 cells.

Table 4: Effect of this compound on the Nrf2/HO-1 Pathway

| This compound Concentration (µM) | Increase in Nrf2 Expression | Increase in HO-1 Expression |

| 0.1 | Not significant | Not significant |

| 0.5 | Significant Increase | Significant Increase |

| 1.0 | Significant Increase | Significant Increase |

| 2.5 | Significant Increase | Significant Increase |

Based on Western blot analysis of BV-2 cells treated with this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies on this compound's anti-inflammatory properties in microglial cells.

Cell Culture and Treatment

-

Cell Line: BV-2 immortalized murine microglial cells are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound (purity >98%) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the final desired concentrations (e.g., 0.1, 0.5, 1.0, and 2.5 µM). The final DMSO concentration in the culture should be kept below 0.1% to avoid cytotoxicity.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) from Escherichia coli is used to induce an inflammatory response. BV-2 cells are typically pre-treated with various concentrations of this compound for 1 hour before being stimulated with LPS (e.g., 500 ng/mL) for 24 hours.[2][5][7][8]

Nitric Oxide (NO) Production Assay

The Griess assay is employed to measure the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Collect the cell culture supernatant after treatment.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture medium are determined using commercially available ELISA kits.

-

Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add a substrate solution to produce a colorimetric reaction.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on the standard curve.[7]

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins involved in inflammatory signaling pathways.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., iNOS, NF-κB p65, p-IκBα, Nrf2, HO-1, and a loading control like β-actin) overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Visualizations

This compound exerts its anti-inflammatory effects by modulating key signaling pathways within microglial cells. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to suppress the canonical NF-κB pathway, which is a central regulator of inflammatory gene expression.[4] It inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit and the transcription of pro-inflammatory genes like iNOS, TNF-α, and IL-6.[2][4]

Caption: Inhibition of the LPS-induced NF-κB signaling pathway by this compound.

Activation of the Nrf2/HO-1 Antioxidant Pathway

In addition to its inhibitory effects on pro-inflammatory signaling, this compound also upregulates the Nrf2-mediated antioxidant response.[4] It promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and drives the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to resolve inflammation.

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound.

Experimental Workflow Overview

The following diagram provides a generalized workflow for investigating the anti-inflammatory effects of this compound in microglial cells.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

The collective evidence strongly supports the anti-inflammatory properties of this compound in microglial cells. Through the dual mechanism of inhibiting the pro-inflammatory NF-κB pathway and activating the protective Nrf2/HO-1 antioxidant pathway, this compound effectively reduces the production of key inflammatory mediators. These findings highlight the therapeutic potential of this compound for neuroinflammatory and neurodegenerative diseases. Further research, including in vivo studies, is warranted to fully elucidate its efficacy and safety profile for clinical applications. This technical guide provides a foundational resource for researchers to design and execute further investigations into this promising neuroprotective compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS [mdpi.com]

- 6. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Whitepaper: The Role of Erinacine C in the Activation of the Nrf2 Signaling Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erinacine C, a cyathane diterpenoid derived from the mycelium of Hericium erinaceus, has emerged as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making it a key therapeutic target for neurodegenerative diseases and other conditions associated with oxidative damage. This document provides a detailed technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's role in Nrf2 activation. In vitro and in vivo studies demonstrate that this compound effectively inhibits the Keap1-Nrf2 interaction, promoting Nrf2 nuclear translocation and subsequent upregulation of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), SOD, and Catalase. This guide consolidates current research findings, presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways and workflows to support further research and development in this promising area.

Introduction to the Nrf2 Pathway and this compound

The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nrf2-Antioxidant Response Element) pathway is the primary regulator of cellular resistance to oxidative stress[1]. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and proteasomal degradation[2]. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of its target genes[1]. This binding initiates the transcription of numerous cytoprotective genes, including those encoding antioxidant enzymes and phase II detoxification proteins[3][4].

This compound is a key bioactive metabolite produced by the mycelium of Hericium erinaceus[5]. It has garnered significant attention for its neuroprotective and anti-inflammatory properties[5][6]. A primary mechanism underlying these effects is its ability to robustly activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant capacity and mitigating inflammation[7][8].

Molecular Mechanism of this compound-Mediated Nrf2 Activation

This compound activates the Nrf2 pathway primarily by disrupting the Keap1-Nrf2 complex. Evidence suggests that this compound inhibits the Keap1 protein, which prevents the degradation of Nrf2[5][6]. This inhibition leads to the accumulation of Nrf2 in the cytoplasm and its subsequent translocation into the nucleus.

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to ARE sequences, driving the expression of target genes. Key downstream targets that are upregulated include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties[5][6].

-

Antioxidant Enzymes: Such as superoxide dismutase (SOD), catalase (CAT), and thioredoxin reductase (TrxR), which are crucial for detoxifying reactive oxygen species (ROS)[9][10].

-

Brain-Derived Neurotrophic Factor (BDNF): A neurotrophin essential for neuronal survival, growth, and differentiation[7][10].

This coordinated upregulation of protective genes forms the basis of this compound's therapeutic potential in contexts like traumatic brain injury and neuroinflammation[9][11].

Quantitative Evidence of Nrf2 Pathway Activation

Studies have quantified the effects of this compound on key components of the Nrf2 pathway. The data consistently show a dose-dependent activation, leading to increased expression of Nrf2 and its downstream target proteins.

Table 1: Dose-Dependent Effect of this compound on Nrf2 and HO-1 Protein Expression in BV2 Microglial Cells

This table summarizes the dose-dependent increase in nuclear Nrf2 and total HO-1 protein expression in BV2 microglial cells following a 24-hour treatment with this compound.

| This compound Conc. (µM) | Nuclear Nrf2 Protein Expression (% of Control) | HO-1 Protein Expression (% of Control) |

| 0 (Control) | 100% | 100% |

| 0.1 | 156% | Significantly Increased |

| 1.0 | 167% | Significantly Increased |

| 2.5 | 183% | Significantly Increased |

| *Data derived from Western blot analyses. Values represent significant increases compared to the control group (p < 0.05)[5]. |

Table 2: Upregulation of Nrf2-Binding Antioxidant Genes by this compound

Treatment with this compound leads to the enhanced binding of Nrf2 to the promoter regions of several antioxidant genes, resulting in their upregulated expression in primary mixed-glial cultures and in vivo models of mild traumatic brain injury (mTBI)[9][10].

| Target Gene | Effect of this compound Treatment | Model System |

| Catalase (CAT) | Upregulated expression | Primary mixed-glia / mTBI Rat Model[9][10] |

| Superoxide Dismutase (SOD1) | Upregulated expression | Primary mixed-glia / mTBI Rat Model[9][10] |

| Thioredoxin Reductase (TrxR) | Upregulated expression | Primary mixed-glia / mTBI Rat Model[9][10] |

| BDNF | Upregulated expression | Primary mixed-glia[10] |

Experimental Protocols

Reproducible and rigorous experimental design is crucial for studying the effects of compounds like this compound. Below are detailed methodologies for key assays used to evaluate Nrf2 pathway activation.

Western Blot Analysis for Nrf2 and HO-1 Expression

This protocol is used to quantify the protein levels of nuclear Nrf2 and total HO-1.

Methodology:

-

Cell Culture and Treatment: Plate BV2 microglial cells and culture until 70-80% confluent. Treat cells with varying concentrations of this compound (e.g., 0.1, 1.0, 2.5 µM) or vehicle control for 24 hours[5].

-

Protein Extraction:

-

For total protein, lyse cells in RIPA buffer with protease and phosphatase inhibitors.

-

For nuclear extracts, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions to separate fractions.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin for total protein, Lamin B1 for nuclear).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify band intensity using software like ImageJ, normalizing target protein levels to the loading control.

ARE-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.

Methodology:

-

Plasmid Transfection: Co-transfect cells (e.g., SK-N-SH) with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent[3][12].

-

Cell Recovery: Allow cells to recover and express the plasmids for 16-24 hours post-transfection[3].

-

Compound Treatment: Treat the transfected cells with various concentrations of this compound or a known Nrf2 activator (positive control) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with PBS and lyse them using the reporter lysis buffer provided with the assay kit.

-

Luminescence Measurement:

-

Transfer the cell lysate to a 96-well luminometer plate.

-

Measure Firefly luciferase activity using a luminometer.

-

Measure Renilla luciferase activity for normalization.

-

-

Data Analysis: Calculate the relative luciferase activity by normalizing the Firefly luminescence to the Renilla luminescence. Express the results as fold induction over the vehicle-treated control group.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol is used to determine if Nrf2 directly binds to the promoter regions of specific antioxidant genes in response to this compound treatment.

Methodology:

-

Cell Treatment: Treat primary mixed glial cells with this compound or vehicle control[9][10].

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose beads.

-

Incubate the chromatin overnight at 4°C with an anti-Nrf2 antibody or a control IgG.

-

Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

-

-

Reverse Cross-linking and DNA Purification: Wash the beads extensively. Elute the complexes and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using the purified DNA as a template. Use primers designed to amplify the ARE-containing promoter regions of target genes (e.g., CAT, SOD1, TrxR, BDNF)[10].

-

Data Analysis: Analyze the qPCR data using the percent input method. An enrichment of target DNA in the Nrf2-IP sample compared to the IgG control indicates direct binding.

Conclusion and Future Directions

This compound is a compelling natural compound that demonstrates significant therapeutic potential through the robust activation of the Nrf2 pathway. The collective evidence confirms its ability to inhibit Keap1, promote Nrf2 nuclear accumulation, and induce the expression of a broad spectrum of antioxidant and neuroprotective genes. The quantitative data and established protocols outlined in this guide provide a solid foundation for researchers and drug developers. Future work should focus on elucidating the precise binding interactions between this compound and Keap1, exploring its pharmacokinetic and pharmacodynamic profiles in more detail, and advancing its development in clinical trials for neurodegenerative and inflammatory diseases.

References

- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. mdpi.com [mdpi.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Unveiling the role of erinacines in the neuroprotective effects of Hericium erinaceus: a systematic review in preclinical models [frontiersin.org]

- 9. The Cerebral Protective Effect of Novel Erinacines from Hericium erinaceus Mycelium on In Vivo Mild Traumatic Brain Injury Animal Model and Primary Mixed Glial Cells via Nrf2-Dependent Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Cerebral Protective Effect of Novel Erinacines from <i>Hericium erinaceus</i> Mycelium on In Vivo Mild Traumatic Brain Injury Animal Model and Primary Mixed Glial Cells via Nrf2-Dependent Pathways - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Erinacine C on Astrocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine C, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has garnered significant interest for its neuroprotective and neurotrophic properties. Astrocytes, the most abundant glial cells in the central nervous system, play a critical role in neuronal support, neurotransmitter homeostasis, and the inflammatory response. This technical guide provides an in-depth overview of the in vitro effects of this compound on astrocytes, focusing on its role in neurotrophin induction, anti-inflammatory activity, and potential influence on glutamate homeostasis. The information presented herein is intended to support further research and drug development efforts targeting neurological disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound and related compounds on astrocytes and other relevant cell lines.

Table 1: Neurotrophic Effects of this compound on Astrocytic and Neuronal Cells

| Parameter | Cell Line | This compound Concentration | Result | Citation |

| NGF mRNA Upregulation | 1321N1 Astrocytoma | 5 µg/mL | 3.7 ± 0.7-fold increase | [1] |

| ETS-dependent Luciferase Activity | 1321N1 Astrocytoma | 5 µg/mL | 2.7 ± 0.6-fold increase after 24h | [1] |

| PC12 Cell Differentiation (via conditioned medium) | PC12 | 5 µg/mL (on 1321N1) | 30.3 ± 3.3% of cells differentiated | [1] |

| Average Neurite Length (via conditioned medium) | PC12 | 5 µg/mL (on 1321N1) | 116.2 ± 5.2 µm | [1] |

| BDNF Expression | Primary mixed-glia cultures, Astrocytic cell models | Not specified | Increased | [2][3] |

Table 2: Anti-inflammatory Effects of this compound on Microglial Cells (BV-2)

Data from BV-2 microglial cells are presented as a proxy for the anti-inflammatory effects on glial cells, as specific dose-response data for this compound in astrocytes is limited.

| Parameter | This compound Concentration | Result | Citation |

| Nitric Oxide (NO) Production | 0.1 - 2.5 µM | Dose-dependent reduction | [4][5] |

| Interleukin-6 (IL-6) Production | 2.5 µM | ~50% reduction | [4] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | 2.5 µM | ~23% reduction | [4] |

| iNOS Protein Expression | 0.1 - 2.5 µM | Dose-dependent reduction | [4] |

| Nuclear Nrf2 Protein Expression | 0.1 - 2.5 µM | Dose-dependent increase (up to 83% at 2.5 µM) | [4] |

| HO-1 Protein Expression | 0.1 - 2.5 µM | Dose-dependent increase | [4] |

Experimental Protocols

Astrocyte Cell Culture and this compound Treatment

-

Cell Line: Human astrocytoma cell line 1321N1 is commonly used.[1][6] Primary astrocyte cultures from rodents can also be utilized for more physiologically relevant studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in a suitable solvent, such as ethanol (EtOH), to create a stock solution. The final concentration of the solvent in the culture medium should be kept low (e.g., 0.5% EtOH) and a solvent control should be included in all experiments.[1]

-

Treatment: For experiments, cells are typically seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentration of this compound or the vehicle control. Incubation times vary depending on the endpoint being measured (e.g., 24-48 hours).[1][4]

Quantification of Neurotrophin Gene Expression (Semi-quantitative RT-PCR)

-

RNA Isolation: Total RNA is isolated from treated and control astrocyte cultures using a suitable RNA purification kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: PCR is performed using primers specific for NGF, BDNF, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: PCR products are resolved by agarose gel electrophoresis and quantified using densitometry software. The expression of the target gene is normalized to the housekeeping gene.

Luciferase Reporter Assay for ETS-Dependent Transcription

-

Constructs: A firefly luciferase reporter construct containing multiple copies of the ETS consensus binding site upstream of a minimal promoter is used. A co-transfected Renilla luciferase plasmid serves as a control for transfection efficiency.[2]

-

Transfection: Astrocytes are transfected with the reporter plasmids using a suitable transfection reagent (e.g., FuGENE HD).[2]

-

Treatment: After transfection (e.g., 24 hours), cells are treated with this compound or vehicle control for a specified period (e.g., 24 hours).[2]

-

Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity, and the results are expressed as fold-change relative to the vehicle control.[2]

Western Blot Analysis of Signaling Proteins

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-TrkA, TrkA, p-ERK1/2, ERK1/2, Nrf2, HO-1, iNOS, NF-κB, p-IκBα, β-actin). Subsequently, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.[7]

Measurement of Inflammatory Cytokines (ELISA)

-

Sample Collection: The cell culture supernatant is collected from treated and control wells.

-

ELISA Procedure: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Analysis: The absorbance is read on a microplate reader, and the cytokine concentrations are calculated based on a standard curve.

Glutamate Uptake Assay

-

Principle: This assay measures the uptake of radiolabeled glutamate (e.g., [3H]-L-glutamate) into astrocytes.

-

Procedure:

-

Astrocytes are cultured in multi-well plates.

-

The cells are washed with a sodium-containing buffer.

-

The cells are then incubated with a buffer containing [3H]-L-glutamate and this compound or vehicle control for a defined period.

-

Uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Analysis: The amount of glutamate uptake is calculated and normalized to the protein content of the cell lysate. The specificity of the uptake can be confirmed using selective inhibitors of glutamate transporters.[8]

Signaling Pathways and Visualizations

This compound exerts its effects on astrocytes through multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Neurotrophin Induction and Downstream Signaling

This compound stimulates astrocytes to produce NGF and BDNF.[1][6] Secreted NGF can then act on neuronal cells (like PC12) by binding to the TrkA receptor, activating downstream pathways including MAPK/ERK, PI3K, and PLCγ, which are involved in neuronal differentiation and survival.[1]

Caption: this compound-induced neurotrophin signaling pathway.

ETS-Dependent Transcriptional Activation

Independent of neurotrophin induction, this compound activates the MAPKK-ERK1/2 pathway, leading to the activation of ETS-family transcription factors and subsequent gene expression.[1]

Caption: ETS-dependent transcriptional activation by this compound.

Anti-inflammatory Signaling Pathway

This compound exhibits anti-inflammatory effects by inhibiting the NF-κB pathway and activating the Nrf2-mediated antioxidant response.[4][5]

Caption: Anti-inflammatory mechanism of this compound in glial cells.

Conclusion

In vitro studies demonstrate that this compound has multifaceted effects on astrocytes, including the induction of neurotrophic factors and potent anti-inflammatory activities. These effects are mediated through the modulation of key signaling pathways such as TrkA/MAPK, ETS-dependent transcription, NF-κB, and Nrf2. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound for a range of neurodegenerative and neuroinflammatory disorders. Future in vitro studies should focus on obtaining more quantitative data on the anti-inflammatory effects of this compound specifically in astrocytes and further elucidating its impact on other critical astrocytic functions, such as glutamate transport and metabolic support of neurons.

References

- 1. Reduced levels of NGF shift astrocytes toward a neurotoxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Activates Transcription from a Consensus ETS DNA Binding Site in Astrocytic Cells in Addition to NGF Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effect of this compound on NO Production Through Down-Regulation of NF-κB and Activation of Nrf2-Mediated HO-1 in BV2 Microglial Cells Treated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]

Pharmacological Profile of Erinacine C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erinacine C is a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus. It is part of a family of related compounds, including Erinacine A and S, which have garnered significant interest for their neuroprotective and neurotrophic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, relevant signaling pathways, and available quantitative data. While direct pharmacokinetic data for this compound is limited, information on related erinacines is provided for context.

Pharmacodynamics: Mechanism of Action and Biological Effects

This compound exhibits a multi-faceted pharmacological profile, primarily characterized by its anti-inflammatory, antioxidant, and neurotrophic activities. These effects are mediated through the modulation of several key signaling pathways.

Anti-Inflammatory and Antioxidant Effects